N-[1-[3-(difluoromethoxy)phenyl]ethylidene]hydroxylamine
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Overview
Description
(1E)-1-[3-(difluoromethoxy)phenyl]ethanone oxime is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethanone oxime moiety. The presence of the difluoromethoxy group imparts distinct chemical and physical properties, making it a valuable compound for study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[3-(difluoromethoxy)phenyl]ethanone oxime typically involves the introduction of the difluoromethoxy group to a phenyl ring, followed by the formation of the ethanone oxime moiety. One common method involves the reaction of 3-(difluoromethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of (1E)-1-[3-(difluoromethoxy)phenyl]ethanone oxime may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[3-(difluoromethoxy)phenyl]ethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(1E)-1-[3-(difluoromethoxy)phenyl]ethanone oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1E)-1-[3-(difluoromethoxy)phenyl]ethanone oxime involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The oxime moiety can form hydrogen bonds with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds also contain fluorinated groups and are used in agrochemicals and pharmaceuticals.
Trifluoromethyl ketones: Known for their stability and lipophilicity, used in medicinal chemistry.
Uniqueness
(1E)-1-[3-(difluoromethoxy)phenyl]ethanone oxime is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties compared to other fluorinated compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9F2NO2 |
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Molecular Weight |
201.17 g/mol |
IUPAC Name |
N-[1-[3-(difluoromethoxy)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H9F2NO2/c1-6(12-13)7-3-2-4-8(5-7)14-9(10)11/h2-5,9,13H,1H3 |
InChI Key |
UESLLYFSTNLUAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)OC(F)F |
Origin of Product |
United States |
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